molecular formula C9H9IO B13033064 3-(3-Iodophenyl)propanal

3-(3-Iodophenyl)propanal

Cat. No.: B13033064
M. Wt: 260.07 g/mol
InChI Key: XUMRIJUFEZEHFR-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)propanal is an aromatic aldehyde characterized by a phenyl ring substituted with an iodine atom at the meta-position (C3) and a propanal (-CH₂CH₂CHO) side chain. This compound is structurally distinct due to the electronegative iodine atom, which influences its reactivity and physicochemical properties.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

3-(3-iodophenyl)propanal

InChI

InChI=1S/C9H9IO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2

InChI Key

XUMRIJUFEZEHFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)propanal can be achieved through several methods. One common approach involves the iodination of 3-phenylpropanal using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-phenylpropanal is coupled with an aryl iodide under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Iodophenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)propanal depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-Iodophenyl)propanal, highlighting differences in substituents, functional groups, and applications:

Compound Name Substituent Position Functional Group Similarity Score Key Properties/Applications References
This compound Iodine (I) C3 Aldehyde N/A Potential pharmaceutical intermediate
Methyl 3-(4-Iodophenyl)propanoate Iodine (I) C4 Ester 0.82 High structural similarity; ester derivative
3-(2-Iodophenyl)propanoic acid Iodine (I) C2 Carboxylic acid 0.84 Acidic derivative; possible metabolic relevance
3-(3-Trifluoromethylphenyl)propanal Trifluoromethyl (CF₃) C3 Aldehyde N/A Enhanced lipophilicity; agrochemical applications
3-(2-Chlorophenyl)propanal Chlorine (Cl) C2 Aldehyde N/A MW = 168.62 g/mol; lab-scale synthesis
3-(p-Hydroxyphenyl)propanal Hydroxyl (OH) C4 Aldehyde N/A ERRα binding; drug candidate for hormonal therapies
3-(Methylthio)propanal Methylthio (SCH₃) N/A Aldehyde N/A Odor-active (cooked potato-like); food chemistry

Structural and Electronic Variations

  • Halogen Substituents : The iodine atom in this compound provides steric bulk and polarizability, distinguishing it from chlorine or trifluoromethyl analogs. For example, 3-(2-Chlorophenyl)propanal (MW = 168.62 g/mol) has lower molecular weight and altered electronic effects due to chlorine’s smaller size and electronegativity .
  • Functional Group Modifications: Replacing the aldehyde group with esters (e.g., Methyl 3-(4-Iodophenyl)propanoate) or carboxylic acids (e.g., 3-(2-Iodophenyl)propanoic acid) alters solubility and reactivity. The ester derivative’s higher similarity score (0.82) suggests closer structural alignment with the parent compound .

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